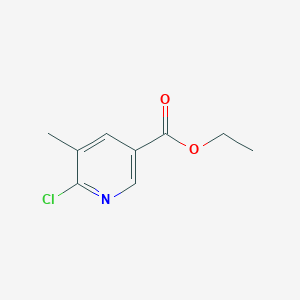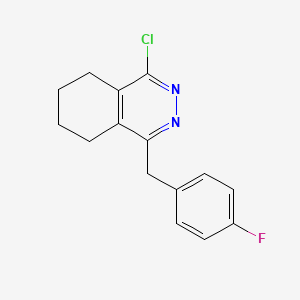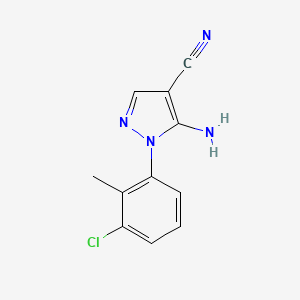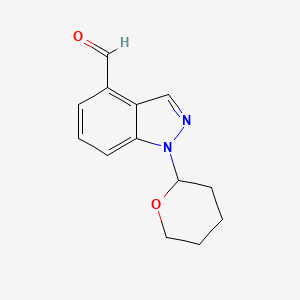
(3-(2-(4-Ethylpiperazin-1-yl)ethoxy)phenyl)boronic acid
説明
(3-(2-(4-Ethylpiperazin-1-yl)ethoxy)phenyl)boronic acid is an organic compound that features a boronic acid functional group attached to a phenyl ring, which is further substituted with an ethylpiperazine moiety.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (3-(2-(4-Ethylpiperazin-1-yl)ethoxy)phenyl)boronic acid typically involves the following steps:
Formation of the Ethylpiperazine Moiety: This can be achieved through the cyclization of 1,2-diamine derivatives with sulfonium salts or via the Ugi reaction.
Attachment to the Phenyl Ring: The ethylpiperazine moiety is then attached to the phenyl ring through an ether linkage, often using a nucleophilic substitution reaction.
Introduction of the Boronic Acid Group:
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. This often includes the use of continuous flow reactors and automated synthesis platforms to ensure consistent product quality .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the boronic acid group, converting it to a boronate ester.
Substitution: The phenyl ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic aromatic substitution typically requires a Lewis acid catalyst like aluminum chloride.
Major Products:
Oxidation: N-oxides of the piperazine ring.
Reduction: Boronate esters.
Substitution: Various substituted phenyl derivatives depending on the electrophile used.
科学的研究の応用
(3-(2-(4-Ethylpiperazin-1-yl)ethoxy)phenyl)boronic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through Suzuki coupling reactions.
Biology: Investigated for its potential as a ligand in the development of new drugs targeting specific biological pathways.
Medicine: Explored for its potential therapeutic properties, including its use in the synthesis of pharmaceutical compounds.
作用機序
The mechanism of action of (3-(2-(4-Ethylpiperazin-1-yl)ethoxy)phenyl)boronic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The boronic acid group can form reversible covalent bonds with active site residues, inhibiting enzyme activity. This property is particularly useful in the design of enzyme inhibitors for therapeutic applications .
類似化合物との比較
- (3-(2-(4-Methylpiperazin-1-yl)ethoxy)phenyl)boronic acid
- (3-(2-(4-Propylpiperazin-1-yl)ethoxy)phenyl)boronic acid
- (3-(2-(4-Butylpiperazin-1-yl)ethoxy)phenyl)boronic acid
Comparison:
- Uniqueness: The ethyl group in (3-(2-(4-Ethylpiperazin-1-yl)ethoxy)phenyl)boronic acid provides a distinct steric and electronic environment compared to its methyl, propyl, and butyl analogs. This can influence its binding affinity and selectivity towards molecular targets.
- Reactivity: The presence of different alkyl groups can affect the compound’s reactivity in chemical reactions, with the ethyl derivative potentially offering a balance between steric hindrance and electronic effects .
特性
IUPAC Name |
[3-[2-(4-ethylpiperazin-1-yl)ethoxy]phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23BN2O3/c1-2-16-6-8-17(9-7-16)10-11-20-14-5-3-4-13(12-14)15(18)19/h3-5,12,18-19H,2,6-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIVTVPHRWSZRDW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)OCCN2CCN(CC2)CC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23BN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。












![3-[(tert-Butyldimethylsilanyl)oxy]azetidine](/img/structure/B1398881.png)


![4-Chloro-2-[(dimethylamino)methyl]aniline](/img/structure/B1398887.png)
